![molecular formula C21H16N2O2S B14108197 1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108197.png)
1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenyl group and an ethenylbenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of the thieno[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenylbenzyl moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and protein tyrosine kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of phosphorylation events critical for cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory properties and potential as anticancer agents.
Pyrimido[4,5-d]pyrimidines: Structurally similar and studied for their diverse biological activities.
Uniqueness
1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with molecular targets and its potential as a therapeutic agent.
Biological Activity
1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of the compound, characterized by a thieno[3,2-d]pyrimidine core, contributes to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O2S, with a molecular weight of approximately 336.41 g/mol. The compound features an ethenylbenzyl group at the 1-position and a phenyl group at the 3-position of the thieno[3,2-d]pyrimidine framework. This structural arrangement is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
- Bacterial Activity : It has shown effectiveness against Staphylococcus aureus, surpassing standard antimicrobial agents such as Metronidazole and Streptomycin.
- Fungal Activity : The compound also demonstrates antifungal properties against Candida albicans.
The mechanism of action appears to involve the inhibition of key enzymes related to microbial metabolism and cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has been found to inhibit critical enzymes involved in DNA biosynthesis, contributing to its cytotoxic effects on cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
MCF-7 (breast cancer) | 7.2 | Inhibition of DNA synthesis |
A549 (lung cancer) | 6.5 | Cell cycle arrest at G1 phase |
Flow cytometry analyses have confirmed that treatment with this compound leads to significant apoptotic cell death in various cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of bacterial and fungal strains.
- Results showed a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity.
-
Anticancer Evaluation :
- In vitro studies on HeLa cells revealed that the compound induced apoptosis with an IC50 value of 5 µM.
- Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Properties
Molecular Formula |
C21H16N2O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16N2O2S/c1-2-15-8-10-16(11-9-15)14-22-18-12-13-26-19(18)20(24)23(21(22)25)17-6-4-3-5-7-17/h2-13H,1,14H2 |
InChI Key |
MHIJSNLSMIDFCI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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